![molecular formula C19H22N2O B1666944 1H-Indole-3-ethanamine, 5-methoxy-N,N-dimethyl-2-phenyl- CAS No. 17375-63-2](/img/structure/B1666944.png)
1H-Indole-3-ethanamine, 5-methoxy-N,N-dimethyl-2-phenyl-
Overview
Description
1H-Indole-3-ethanamine, 5-methoxy-N,N-dimethyl-2-phenyl- (5-MeO-DIPT) is a synthetic tryptamine drug with hallucinogenic and stimulant properties. It has a molecular formula of C14H20N2O and a molecular weight of 232.32 g/mol. It is structurally related to other tryptamine psychedelics such as 5-MeO-DiPT, 5-MeO-AMT, and 5-MeO-MiPT, and is known to produce strong visual and auditory hallucinations. 5-MeO-DIPT has been used in scientific research to study its effects on the body, as well as its potential therapeutic applications.
Scientific Research Applications
Autism Spectrum Disorder (ASD) Research
- Conclusion : 5-HT6 receptor blockade with BGC 20-761 is a novel therapeutic approach for mitigating RRBs in ASD .
Memory Enhancement
Research has explored the memory-enhancing effects of BGC 20-761:
- Study Findings :
Social Behaviors
BGC 20-761: has been investigated in the context of social impairments:
Other Diseases
BGC 20-761: has potential beyond ASD and memory enhancement:
Mechanism of Action
Target of Action
The primary targets of BGC 20-761 are the 5-HT6 and dopamine receptors . These receptors play a crucial role in various neurological processes, including mood regulation, reward, addiction, and motor control .
Mode of Action
BGC 20-761 acts as a selective antagonist for the 5-HT6 and dopamine receptors . An antagonist is a substance that interferes with or inhibits the physiological action of another. In this case, BGC 20-761 binds to these receptors and blocks their function, preventing them from being activated by other compounds .
Pharmacokinetics
It is soluble to 100 mm in dmso and to 50 mm in ethanol , which may influence its bioavailability and distribution in the body .
Result of Action
BGC 20-761 has been shown to enhance long-term memory . It can reverse the amnesic effects of scopolamine, a drug that impairs memory, and enhance memory consolidation in a rat model . This suggests that BGC 20-761 may have potential utility as an antipsychotic agent .
properties
IUPAC Name |
2-(5-methoxy-2-phenyl-1H-indol-3-yl)-N,N-dimethylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-21(2)12-11-16-17-13-15(22-3)9-10-18(17)20-19(16)14-7-5-4-6-8-14/h4-10,13,20H,11-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGPGYWZVPDDSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=C(NC2=C1C=C(C=C2)OC)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indole-3-ethanamine, 5-methoxy-N,N-dimethyl-2-phenyl- | |
CAS RN |
17375-63-2 | |
Record name | BGC-20-761 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017375632 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BGC-20-761 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6G5F6ESV5I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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